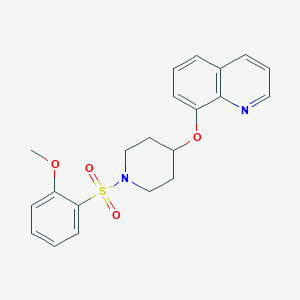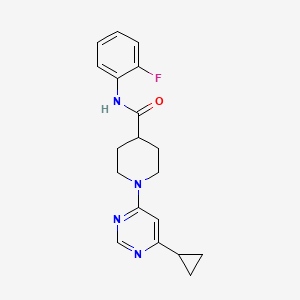
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
As mentioned earlier, 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide inhibits GABA-AT, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal activity by binding to GABA receptors on neurons. By increasing the levels of GABA, 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide enhances the inhibitory effects of GABA on neuronal activity, leading to decreased excitability and increased inhibition of neuronal activity.
Biochemical and physiological effects:
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels, it has been shown to modulate the activity of other neurotransmitters, such as dopamine and glutamate. It also has effects on various signaling pathways in the brain, including the cyclic AMP (cAMP) and protein kinase A (PKA) pathways.
Advantages and Limitations for Lab Experiments
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide has several advantages for lab experiments. It is highly selective for GABA-AT, meaning that it does not affect other enzymes or neurotransmitters. It is also highly potent, meaning that small doses can produce significant effects. However, its effects can be dependent on the dose and the specific experimental conditions, and it may not be suitable for all types of experiments.
Future Directions
There are several future directions for research on 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide. One area of interest is in the development of new drugs based on the structure of 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide that may have improved efficacy and/or reduced side effects. Another area of interest is in the exploration of new therapeutic applications for 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide, such as in the treatment of depression or schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide and its potential interactions with other drugs and neurotransmitters.
Synthesis Methods
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of various chemicals, including cyclopropylpyrimidinone, 2-fluorobenzylamine, and piperidine-4-carboxylic acid. The synthesis process has been optimized to produce high yields of pure 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide.
Scientific Research Applications
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have efficacy in animal models of epilepsy, anxiety, and addiction. Clinical trials have also demonstrated its safety and tolerability in humans.
properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c20-15-3-1-2-4-16(15)23-19(25)14-7-9-24(10-8-14)18-11-17(13-5-6-13)21-12-22-18/h1-4,11-14H,5-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBQMDHSTZWYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide](/img/structure/B2971288.png)

![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)
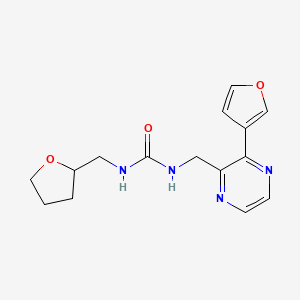
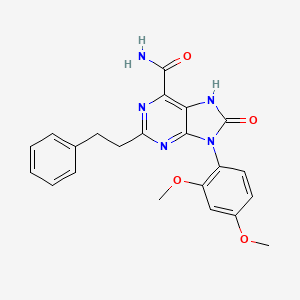
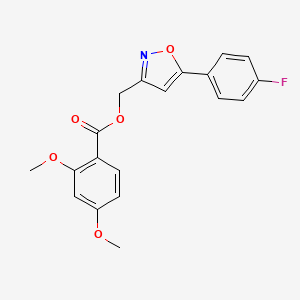
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2971298.png)
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2971301.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2971302.png)
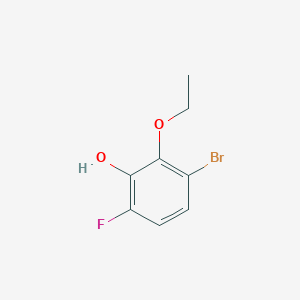
![N-(3-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B2971304.png)
![2-(4-fluorophenyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2971305.png)

